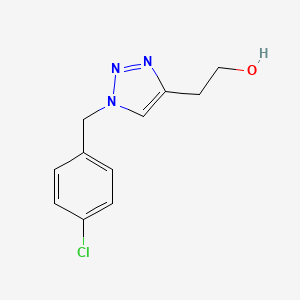

2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol

Description

Properties

IUPAC Name |

2-[1-[(4-chlorophenyl)methyl]triazol-4-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O/c12-10-3-1-9(2-4-10)7-15-8-11(5-6-16)13-14-15/h1-4,8,16H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGQUSMQFCCNNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(N=N2)CCO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol typically involves a multi-step process. One common method starts with the preparation of 4-chlorobenzyl azide, which is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with propargyl alcohol to form the triazole ring. The reaction conditions often include the use of a copper(I) catalyst, such as copper(I) bromide, in the presence of a ligand like tris(benzyltriazolylmethyl)amine (TBTA) and a base like sodium ascorbate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The 4-chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of 2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethanal or 2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethanoic acid.

Reduction: Formation of dihydrotriazole derivatives.

Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol, highlighting their substituents, synthesis yields, and biological/physical properties:

Structural and Functional Analysis

Substituent Effects on Reactivity and Yield: The target compound’s synthesis was discontinued, possibly due to challenges in optimizing yields or purification . In contrast, analogs like 13d (50% yield) and 13c (65% yield) from demonstrate that bulkier substituents (e.g., 8-chloroquinoline) reduce yields compared to simpler aryl groups . Electron-withdrawing groups (e.g., trifluoromethyl in ) may enhance stability but require specialized reagents, increasing synthesis complexity .

Biological Activity :

- While direct data on the target compound’s bioactivity is lacking, structurally related triazoles exhibit anticancer properties. For example, Schiff base-linked triazoles () showed moderate cytotoxicity, suggesting that the chlorobenzyl group in the target compound could similarly modulate interactions with biological targets .

Physicochemical Properties: The ethanol moiety in the target compound enhances hydrophilicity compared to methyl or benzyl ether derivatives (e.g., 13e in ) . Azetidine-containing analogs () exhibit improved solubility via salt formation, a strategy applicable to the target compound for pharmaceutical formulations .

Crystallographic and Analytical Insights

- The use of SHELX programs () for small-molecule refinement is critical for determining the stereochemistry and hydrogen-bonding networks of triazole derivatives. For instance, the hydroxyl group in the target compound likely participates in intermolecular hydrogen bonds, influencing crystal packing and stability .

Biological Activity

The compound 2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol is a derivative of the 1,2,3-triazole class known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H10ClN3O

- Molecular Weight : 223.66 g/mol

- CAS Number : 321405-39-4

Table 1: Physical Properties

| Property | Value |

|---|---|

| Melting Point | 87–89 °C |

| Log P | -0.97 |

| Solubility (LogSW) | -1.81 |

Synthesis of the Compound

The synthesis of this compound typically involves a click reaction between azides and alkynes, forming the triazole ring. This method is noted for its efficiency and high yield in producing triazole derivatives .

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. The specific compound under consideration has been evaluated against various bacterial strains:

- Staphylococcus aureus

- Escherichia coli

- Enterococcus faecalis

In vitro studies reported moderate to high inhibitory effects against these pathogens, indicating potential as an antimicrobial agent .

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in MDPI evaluated several triazole derivatives for their antimicrobial activity. The results indicated that compounds similar to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 5 to 50 µg/mL . -

DprE1 Inhibition :

Another significant finding relates to the compound's potential as an inhibitor of the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis. Compounds with similar structures exhibited IC50 values as low as 2.2 µM, suggesting that this class of compounds could be further explored for anti-tubercular applications .

The biological activity of triazole derivatives is often attributed to their ability to interfere with cellular processes such as cell wall synthesis and enzyme inhibition. The presence of the chlorobenzyl group enhances lipophilicity, improving membrane permeability and facilitating interaction with bacterial targets .

Q & A

Q. What are the optimal synthetic routes for 2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol?

The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

- Azide precursor preparation : Reacting 4-chlorobenzyl chloride with sodium azide to form the benzyl azide intermediate.

- Alkyne coupling : Propargyl alcohol derivatives are reacted with the azide under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate) in a polar solvent (e.g., DMSO/H₂O) at 50–70°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating the triazole product. Yield optimization requires precise stoichiometry and inert atmosphere conditions .

Q. How can structural characterization be performed for this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms the triazole ring (δ 7.8–8.2 ppm for triazole protons) and the 4-chlorobenzyl group (δ 4.5–5.0 ppm for benzyl CH₂) .

- X-ray crystallography : Single-crystal analysis resolves the triazole’s planar geometry and substituent orientations (e.g., C–Cl bond length ~1.74 Å) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₁ClN₃O: 236.0589) .

Q. What are the common chemical reactions this compound undergoes?

- Oxidation : The hydroxyl group can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane .

- Etherification : Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaH forms ether derivatives .

- Nucleophilic substitution : The triazole’s nitrogen atoms participate in reactions with electrophiles (e.g., acyl chlorides) to form amides .

Advanced Research Questions

Q. How to address low yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for this compound?

- Catalyst optimization : Replace CuSO₄/sodium ascorbate with ligand-accelerated systems (e.g., TBTA ligands) to reduce side reactions .

- Solvent screening : Test mixed solvents (e.g., t-BuOH/H₂O) to improve solubility and reaction kinetics .

- Microwave-assisted synthesis : Shorten reaction time (10–15 minutes at 100°C) to minimize decomposition .

Q. How to resolve discrepancies in biological activity data across different studies?

- Standardize assay conditions : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .

- Structural analogs comparison : Compare activity of derivatives (e.g., fluorobenzyl vs. chlorobenzyl substituents) to identify substituent-dependent trends .

- Metabolic stability testing : Assess hepatic microsomal degradation to rule out false negatives due to rapid metabolism .

Q. What experimental designs are recommended for assessing environmental stability?

- Hydrolytic degradation studies : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours, followed by LC-MS analysis to detect breakdown products .

- Photostability testing : Expose to UV light (λ = 254–365 nm) and monitor degradation via HPLC-UV .

- Soil microcosm assays : Evaluate biodegradation in soil samples (OECD 307 guidelines) to model environmental persistence .

Q. Methodological Notes

- Spectral data interpretation : Use DEPT-135 NMR to distinguish CH₂ and CH₃ groups in the ethanol side chain .

- Crystallography challenges : For X-ray analysis, grow crystals via slow evaporation in ethyl acetate/hexane (3:1) to avoid solvent inclusion artifacts .

- Biological reproducibility : Include triplicate measurements in enzyme inhibition assays (e.g., CYP450 isoforms) with positive controls (e.g., ketoconazole) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.